4-(2-Bromophenyl)butanenitrile

Descripción general

Descripción

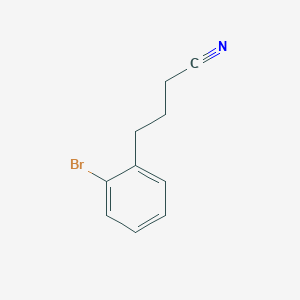

4-(2-Bromophenyl)butanenitrile is an organic compound with the molecular formula C10H10BrN It is characterized by a bromine atom attached to the phenyl ring and a nitrile group at the end of a butane chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromophenyl)butanenitrile typically involves the reaction of 2-bromobenzyl bromide with butanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

2-Bromobenzyl bromide+ButanenitrileK2CO3,DMF,Refluxthis compound

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation.

Major Products:

Substitution: Formation of substituted phenylbutanenitriles.

Oxidation: Formation of 4-(2-bromophenyl)butanoic acid.

Reduction: Formation of 4-(2-bromophenyl)butylamine.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-(2-Bromophenyl)butanenitrile serves as a versatile building block in organic synthesis. It is often utilized in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Case Study: Synthesis of Novel Compounds

In a study published in the Journal of Organic Chemistry, researchers utilized this compound to synthesize new derivatives with potential biological activity. The compound was reacted with various nucleophiles, leading to the formation of substituted products that exhibited enhanced pharmacological properties .

Materials Science

The compound is also explored for its applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Study: OLED Applications

Research indicates that derivatives of this compound can be integrated into OLED devices due to their favorable electronic properties. For instance, a study demonstrated that incorporating this compound into a polymer matrix improved the device's efficiency and stability .

| Property | Value |

|---|---|

| Emission Color | Red |

| Maximum Brightness | 10,034 cd/m² |

| Efficiency | 2.4% |

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential therapeutic effects.

Case Study: Anticancer Activity

A recent study highlighted the compound's role as an intermediate in synthesizing compounds with anticancer properties. By modifying the nitrile group, researchers were able to enhance the cytotoxic effects against specific cancer cell lines .

Coordination Chemistry

The compound has been used as a ligand in coordination chemistry, particularly in forming metal complexes which exhibit interesting catalytic properties.

Case Study: Catalytic Applications

In coordination with transition metals, this compound has shown promise as a catalyst for various reactions, including cross-coupling reactions which are crucial in synthesizing complex organic molecules .

Mecanismo De Acción

The mechanism of action of 4-(2-Bromophenyl)butanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The bromine atom and nitrile group play crucial roles in these interactions, influencing binding affinity and specificity.

Comparación Con Compuestos Similares

- 4-(4-Bromophenyl)butanenitrile

- 4-(2-Chlorophenyl)butanenitrile

- 4-(2-Fluorophenyl)butanenitrile

Comparison: 4-(2-Bromophenyl)butanenitrile is unique due to the presence of the bromine atom at the ortho position of the phenyl ring, which can influence its reactivity and interactions compared to its analogs with different halogen substitutions. The position and type of halogen can significantly affect the compound’s chemical properties and biological activities.

Actividad Biológica

4-(2-Bromophenyl)butanenitrile, a compound with the molecular formula C10H10BrN, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and interactions with various biological targets, supported by relevant data and case studies.

The structure of this compound consists of a bromophenyl group attached to a butanenitrile moiety. The presence of the bromine atom imparts unique electronic properties that influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid side chains. These interactions may modulate enzyme activity and receptor functions, leading to various biological effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens.

- Anticancer Activity : Investigations have shown that the compound may inhibit the proliferation of cancer cells, making it a candidate for further pharmacological studies.

- Neurological Effects : Due to its structural similarities to known neuroactive compounds, it may also interact with neurotransmitter systems.

Data Table: Biological Activity Summary

| Biological Activity | Description | References |

|---|---|---|

| Antimicrobial | Exhibits activity against bacteria and fungi | |

| Anticancer | Inhibits proliferation of cancer cell lines | |

| Neurological | Potential interactions with neurotransmitter receptors |

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.

- Anticancer Research : In vitro studies on various cancer cell lines demonstrated that this compound could inhibit cell growth significantly compared to control groups. Further investigations into the mechanism revealed that it might induce apoptosis in cancer cells.

- Neurological Investigation : The compound was tested for its effects on neurotransmitter release in neuronal cultures. Results indicated that it could enhance dopamine release, suggesting potential applications in treating neurological disorders.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with commercially available bromobenzene and butyronitrile.

- Reaction Conditions : The reaction is conducted under reflux conditions using a suitable catalyst (e.g., potassium carbonate) to facilitate nucleophilic substitution.

- Purification : The product is purified using column chromatography to isolate pure this compound.

Q & A

Basic Research Questions

Q. Q1. What are the standard synthetic routes for 4-(2-Bromophenyl)butanenitrile, and how do reaction conditions influence yield?

A1. The primary synthesis involves Negishi cross-coupling of bromophenyl zinc reagents with cyanoalkyl halides under nickel catalysis. For example, 4-(4-Bromophenyl)butanenitrile (a structural analog) was synthesized via coupling of bromophenyl zinc with 4-chlorobutanenitrile, yielding 82% under reflux in THF with NiCl₂(dppp) catalysis . Key factors affecting yield include:

- Catalyst choice : Ni catalysts outperform Pd in selectivity for aryl-alkyl coupling.

- Solvent : Polar aprotic solvents (e.g., THF) enhance reaction efficiency.

- Temperature : Reflux conditions (60–80°C) optimize kinetics without decomposition.

Q. Q2. How should researchers safely handle this compound in laboratory settings?

A2. Critical safety protocols include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H313/H333 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- Waste disposal : Halogenated organic waste must be segregated and processed by certified facilities to prevent environmental contamination .

Q. Q3. What spectroscopic techniques are most effective for characterizing this compound?

A3.

- NMR : H NMR (400 MHz, CDCl₃) shows distinct signals for the bromophenyl group (δ 7.60–7.55 ppm, aromatic protons) and nitrile-adjacent methylene (δ 2.75–2.34 ppm). C NMR confirms the nitrile carbon at δ 119.3 ppm .

- HRMS : Accurate mass analysis (e.g., m/z calcd for C₁₀H₁₀BrN: 223.0004) ensures molecular identity .

- IR : Strong absorption at ~2244 cm⁻¹ (C≡N stretch) .

Advanced Research Questions

Q. Q4. How do electronic effects of the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

A4. The ortho-bromine group exerts steric and electronic effects:

- Steric hindrance : Reduces accessibility of the aryl ring in Pd-catalyzed couplings, favoring Ni catalysts for better selectivity .

- Electron-withdrawing effect : Activates the aryl ring toward nucleophilic substitution but deactivates it toward electrophilic reactions. Comparative studies with fluoro and chloro analogs show slower Suzuki coupling rates due to stronger electron withdrawal by bromine .

Q. Q5. What strategies optimize the regioselectivity of this compound in multi-step syntheses?

A5.

- Protecting groups : Temporarily shield the nitrile during halogenation or oxidation steps. For example, silyl protection (TMS-CN) prevents side reactions .

- Directed ortho-metalation : Use Lewis acids (e.g., MgBr₂) to direct functionalization to the bromine-adjacent position .

- Flow chemistry : Continuous flow systems improve reproducibility in scaled-up Negishi couplings by maintaining precise temperature and mixing .

Q. Q6. How can researchers resolve contradictions in reported yields for this compound derivatives?

A6. Yield discrepancies often arise from:

- Impurity profiles : Side products like dehalogenated byproducts (e.g., phenylbutanenitrile) may inflate yields if not quantified via HPLC or GC-MS .

- Catalyst loading : Over 5 mol% NiCl₂(dppp) increases side reactions (e.g., homocoupling), reducing effective yield .

- Workup methods : Column chromatography vs. distillation can lead to loss of volatile intermediates.

Q. Q7. What role does this compound play in medicinal chemistry scaffold design?

A7. Its applications include:

- Kinase inhibitor precursors : The nitrile group acts as a hydrogen-bond acceptor, enhancing binding to ATP pockets.

- PET tracers : Br-labeled derivatives are used in positron emission tomography for neurological target imaging .

- Prodrug activation : Enzymatic cleavage of the nitrile group releases active moieties in targeted drug delivery .

Q. Q8. How does the crystal packing of this compound derivatives affect material properties?

A8. X-ray crystallography (e.g., P2₁/c space group) reveals:

- Intermolecular interactions : Br···π interactions (3.5 Å) stabilize layered structures, enhancing thermal stability .

- Polarizability : The bromine atom increases dielectric constants in liquid crystal phases, relevant for OLED applications .

Q. Q9. What computational methods predict the biological activity of this compound analogs?

A9.

- DFT calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and metabolic stability .

- Molecular docking : Simulate interactions with targets like GSK-3β (docking score: −9.2 kcal/mol) using AutoDock Vina .

- QSAR models : Correlate substituent electronegativity (Hammett σₚ values) with IC₅₀ in enzyme inhibition assays .

Q. Q10. What are the limitations of current synthetic methods for this compound, and how might they be addressed?

A10.

- Catalyst toxicity : Ni residues require stringent purification. Alternatives like Fe³⁺-doped catalysts are under investigation .

- Functional group incompatibility : Nitriles may react with Grignard reagents. Sequential protection/deprotection strategies mitigate this .

- Scalability : Batch reactor limitations hinder gram-scale production. Microreactor systems improve heat/mass transfer for higher throughput .

Propiedades

IUPAC Name |

4-(2-bromophenyl)butanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPZQJVZMZMHOGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.